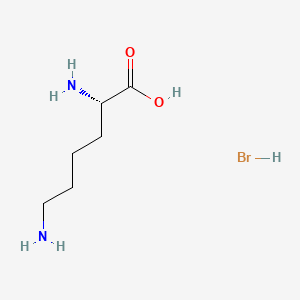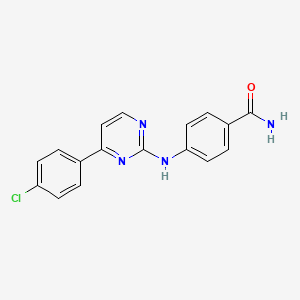
(S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine
Descripción general
Descripción
(S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a dihydroindenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one using a chiral catalyst to achieve the desired enantiomeric form. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or ketone.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric catalysis and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mecanismo De Acción
The mechanism of action of (S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
®-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, with different chiral properties.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: The ketone precursor used in the synthesis of the amine.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-ol: An alcohol derivative with similar structural features.
Uniqueness: (S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a chiral ligand in various catalytic processes.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
(1S)-3,3-dimethyl-1,2-dihydroinden-1-amine |
InChI |
InChI=1S/C11H15N/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |
Clave InChI |
FVTHKMZSEWUHSO-JTQLQIEISA-N |
SMILES isomérico |
CC1(C[C@@H](C2=CC=CC=C21)N)C |
SMILES canónico |
CC1(CC(C2=CC=CC=C21)N)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[2-(2-Aminoethyl)thioethyl] pyridine](/img/structure/B8714045.png)


